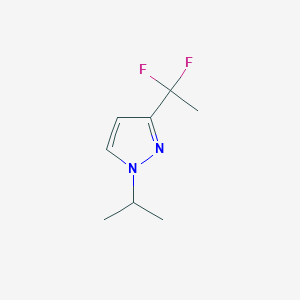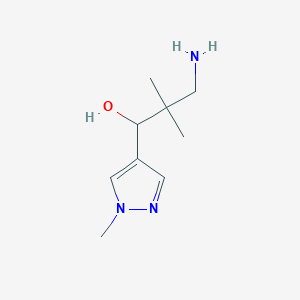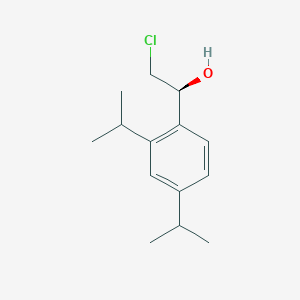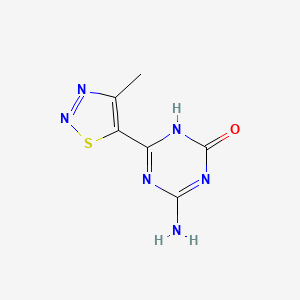
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Triazine Ring: The triazine ring is then attached to the thiadiazole ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-OL
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-TH
Uniqueness
The uniqueness of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON lies in its specific structural features, such as the presence of both thiadiazole and triazine rings
Propriétés
Formule moléculaire |
C6H6N6OS |
|---|---|
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H6N6OS/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13) |
Clé InChI |
BYCUHQCFCNAKTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=N1)C2=NC(=NC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


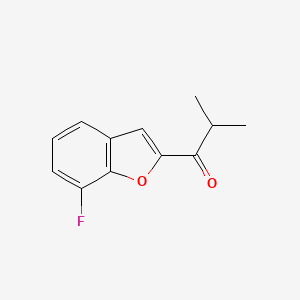
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
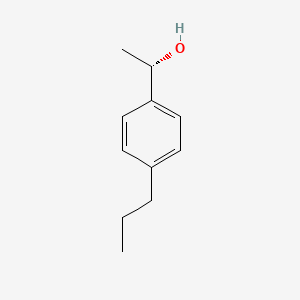



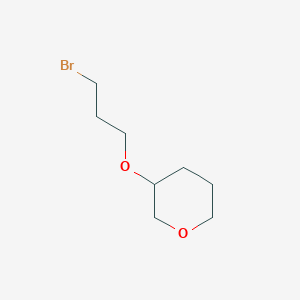
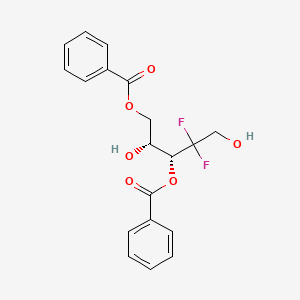
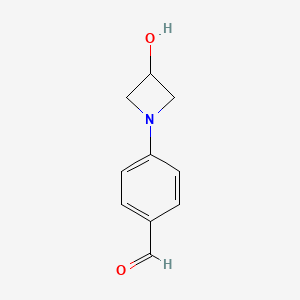
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
